![molecular formula C22H25NO4S B2401582 1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one CAS No. 897616-01-2](/img/structure/B2401582.png)
1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one
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Description
1-Butyl-6-ethoxy-3-tosylquinolin-4(1H)-one, also known as BTE-TQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antioxidant Applications
Quinoline derivatives, such as ethoxyquin, have been extensively studied for their antioxidant properties. Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is primarily used as an antioxidant in animal feed to protect against lipid peroxidation, indicating that similar quinoline compounds could possess antioxidant properties beneficial for food preservation and possibly for pharmaceutical applications focusing on oxidative stress-related diseases (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries for their enhanced biological activity and stability. Research involving rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate for synthesizing fluorinated heterocycles suggests the potential for quinoline derivatives to serve as substrates in the synthesis of biologically active compounds, including those with fluorine substitutions (Wu et al., 2017).
Corrosion Inhibition
Quinoline derivatives have been explored as corrosion inhibitors, offering protection for metals against corrosion in acidic environments. For instance, compounds based on 8-hydroxyquinoline have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solution. This application is relevant for industrial settings where metal preservation is crucial, suggesting that "1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one" could be investigated for similar protective capabilities (Faydy et al., 2019).
Molecular Probes and Sensing
Quinoline compounds have been utilized in the development of molecular probes for detecting metal ions. Such compounds can act as "turn-on" fluorescent probes for specific ions like Cu2+, highlighting the potential of quinoline derivatives in biochemical and medical diagnostics for sensing and imaging applications. This suggests avenues for exploring "1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one" in the design of novel probes (Wei et al., 2021).
properties
IUPAC Name |
1-butyl-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-4-6-13-23-15-21(28(25,26)18-10-7-16(3)8-11-18)22(24)19-14-17(27-5-2)9-12-20(19)23/h7-12,14-15H,4-6,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPFHSDUQOTPPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one |
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